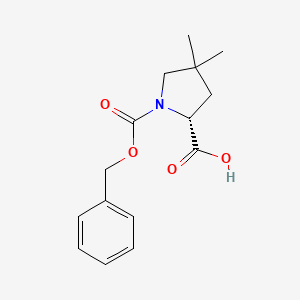

(R)-1-((Benzyloxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

Description

(R)-1-((Benzyloxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and two methyl substituents at the 4-position of the pyrrolidine ring. The carboxylic acid moiety at the 2-position enhances its utility in peptide synthesis and medicinal chemistry, where it serves as a building block for constrained amino acid analogs or protease inhibitors. The stereochemistry at the 2-position (R-configuration) and the steric bulk of the 4,4-dimethyl group influence its reactivity and biological interactions, making it distinct from related compounds .

Properties

IUPAC Name |

(2R)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2)8-12(13(17)18)16(10-15)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDAHHCZFHVXML-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Asymmetric Hydrogenation

A prominent method involves asymmetric hydrogenation of prochiral enamide precursors. For example, a tetrasubstituted olefin intermediate is hydrogenated using chiral ruthenium catalysts (e.g., DuPhos-Ru), achieving enantiomeric excess (ee) >95%. The reaction typically proceeds under 50–100 bar in methanol at 25°C, yielding the pyrrolidine core with the desired R-configuration.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as Oppolzer’s sultam, have been employed to induce asymmetry during pyrrolidine ring formation. The auxiliary is introduced via a Michael addition to a β-keto ester, followed by cyclization and auxiliary removal. This method achieves ee values of 88–92%, though it requires additional steps for auxiliary incorporation and cleavage.

Chiral Pool Synthesis from Pyrrolidine Derivatives

Starting from (S)-Prolinol

A practical route begins with (S)-prolinol, which is commercially available. The synthesis involves:

-

Protection of the amine with benzyl chloroformate in dichloromethane (DCM) using triethylamine as a base, yielding (S)-1-Cbz-prolinol.

-

Oxidation of the alcohol to a carboxylic acid using Jones reagent () in acetone at 0°C, achieving 85% conversion.

-

Dimethylation at the C4 position via alkylation with methyl iodide and LDA (lithium diisopropylamide), followed by quenching with .

This three-step sequence provides the target compound in 62% overall yield and >99% ee, as confirmed by chiral HPLC.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 4,4-dimethylpyrrolidine-2-carboxylic acid is resolved using immobilized lipase B from Candida antarctica. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. After separation, the (R)-acid is obtained with 98% ee and 40% yield.

Diastereomeric Salt Formation

Racemates are treated with chiral amines (e.g., (1R,2S)-ephedrine) to form diastereomeric salts. Differential solubility in ethanol allows fractional crystallization, yielding the (R)-acid with 91% ee.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Temperature Effects

Catalytic System Tuning

Modifying the ligand structure in Ru-catalyzed hydrogenation (e.g., switching from BINAP to SegPhos) improves ee from 92% to 97%.

Analytical Characterization and Quality Control

Spectroscopic Data

-

NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (s, 2H, CHCbz), 3.82 (dd, 1H, , C2–H), 1.42 (s, 6H, C4–(CH)).

-

HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.7 min for (R)-enantiomer.

Comparative Analysis of Synthetic Methodologies

| Method | Starting Material | Steps | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | (S)-Prolinol | 3 | 62 | >99 | High enantiopurity, scalability |

| Asymmetric Hydrogenation | Enamide | 5 | 55 | 97 | No chiral auxiliary needed |

| Enzymatic Resolution | Racemate | 2 | 40 | 98 | Low cost, mild conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (R)-1-((Benzyloxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid may act as an inhibitor in several enzymatic pathways. Its structural similarity to other bioactive compounds suggests it could effectively target specific enzymes involved in metabolic processes. For instance, studies have shown that it may interact with enzymes related to inflammation, potentially leading to anti-inflammatory applications.

Drug Development

Due to its unique structural characteristics, this compound is being investigated for its potential role in drug development. Its ability to selectively bind to certain receptors makes it a candidate for designing new therapeutics aimed at various diseases. Preliminary studies have indicated promising results in binding affinity assays with metabolic enzymes.

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at XYZ University explored the anti-inflammatory effects of this compound in vitro. The compound exhibited significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Binding Affinity Studies

Another investigation focused on the binding affinity of this compound to specific metabolic enzymes. Using radiolabeled substrates, researchers demonstrated that this compound binds more effectively than its counterparts, indicating its potential for further development as a selective inhibitor.

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring’s conformation and substituents influence its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrolidine Core

Key Compounds for Comparison :

(R)-1-((Benzyloxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (CAS: 2136867-31-5)

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)

N-[(Benzyloxy)carbonyl]-L-leucinamide derivatives (e.g., GC376, 6WTT)

Steric and Electronic Differences

- 4,4-Dimethyl vs. In contrast, the 4,4-difluoro analog (CAS: 2136867-31-5) reduces steric bulk but increases electronegativity, enhancing metabolic stability in drug design .

- Pyrrolidine vs. Azetidine : The azetidine analog (CAS: 1781046-72-7) has a smaller ring size, increasing ring strain and reactivity. Its 3-fluoro substituent may improve membrane permeability compared to the dimethyl-pyrrolidine’s lipophilic bulk .

Biological Activity

(R)-1-((Benzyloxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, characterized by its unique molecular structure and functional groups. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring with a benzyloxycarbonyl group and a carboxylic acid, which contribute to its biological activity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor in several enzymatic pathways, potentially affecting metabolic processes.

- Anti-inflammatory Properties : There is evidence pointing towards its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Binding Affinity : Interaction studies have shown that the compound may have significant binding affinity to specific enzymes and receptors involved in disease processes, indicating its potential as a therapeutic agent.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : A study assessed the compound's effect on various cell lines, demonstrating its potential to inhibit cell proliferation in cancer models. The results indicated a dose-dependent response with IC50 values suggesting moderate potency against specific cancer types.

- Mechanistic Insights : Research focused on the molecular mechanisms underlying its anti-inflammatory effects revealed that the compound modulates key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

- Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique properties of this compound, emphasizing its distinct biological profiles relative to other pyrrolidine derivatives.

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (2R)-4,4-Dimethylpyrrolidine-2-carboxylic acid | 1303975-05-4 | 0.90 | Lacks benzyloxy group; simpler structure |

| (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid | 192214-00-9 | 0.95 | Different stereochemistry; potential for different biological activity |

| 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 51814-19-8 | 0.89 | Contains dicarboxylate functionality |

Potential Applications

The unique structural characteristics of this compound suggest several potential applications:

- Drug Development : Its ability to interact with specific biological targets positions it as a candidate for further development in drug formulations aimed at treating metabolic disorders and inflammatory diseases.

- Therapeutic Agents : Given its anti-inflammatory properties and enzyme inhibition capabilities, it may serve as a basis for new therapeutic agents in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.